S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline
CAS No.:
Cat. No.: VC20422468
Molecular Formula: C12H22N2O4S2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O4S2 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | (2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H22N2O4S2/c13-9(8-20-7-6-19-5-4-15)11(16)14-3-1-2-10(14)12(17)18/h9-10,15H,1-8,13H2,(H,17,18)/t9-,10-/m0/s1 |
| Standard InChI Key | PMKGXQUNPLCSQY-UWVGGRQHSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)O |
Introduction
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline is a complex organic compound with a molecular formula of C12H22N2O4S2 and a molecular weight of 322.4 g/mol . This compound is a derivative of cysteine and proline, incorporating a hydroxyethylthio group, which suggests potential biological activity due to its structural components.
Potential Biological Activity
While specific biological activity data for S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline is limited, compounds with similar structures often exhibit antioxidant or protective effects due to the presence of cysteine, which can act as a reducing agent. The proline component may contribute to structural stability or interactions with proteins.
Synthesis and Related Compounds
The synthesis of this compound would likely involve peptide coupling reactions to link cysteine and proline, followed by the introduction of the hydroxyethylthio group. Similar compounds, such as those with thioether linkages, have been studied for their potential therapeutic applications, including anticancer and antioxidant activities .
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume